molecular formula C7H5BrN2 B056254 3-(Bromomethyl)pyridine-2-carbonitrile CAS No. 116986-13-1

3-(Bromomethyl)pyridine-2-carbonitrile

Cat. No.: B056254
CAS No.: 116986-13-1
M. Wt: 197.03 g/mol
InChI Key: BSSLVCQAYWTRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the third position and a carbonitrile group at the second position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 2-methylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromomethyl-2-methylpyridine. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

3-(Bromomethyl)pyridine-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both a bromomethyl and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo both nucleophilic substitution and reduction reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(bromomethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLVCQAYWTRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438893
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-13-1
Record name 3-(bromomethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methylpicolinonitrile (1.0 g, 8.47 mmol) in CCl4 (43 ml) was added NBS (1.81 g, 10.16 mmol) and benzoyl peroxide (32 mg, 1.27 mmol) and the mixture stirred at relux for 16 hours. The reaction was concentrated in vacuo to afford a black oil. Purification via column chromatography on silica gel (EtOAc:hexane, 1:9, v/v) afforded 3-bromomethyl-pyridine-2-carbonitrile as a white solid (0.87 g, 48%). 1H NMR (CDCl3) δ 4.64 (s, 2H), 7.53 (dd, 1H, J=4.4, 4.0 Hz), 7.94 (dd, 1H, J=6.1, 1.8 Hz), 8.66 (dd, 1H, J=2.6, 1.8 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Synthesized from 3-methylpicolinonitrile (1.00 g, 8.47 mmol), NBS (1.66 g, 9.31 mmol) and DBPO (103 mg, 0.42 mmol) in CCl4 according to Method A. Yield: 616 mg, 3.12 mmol, 37%. 1H NMR (CDCl3, 500 MHz): δH (ppm): 4.63 (s, 2H), 7.54 (dd, J=7.9, 4.9 Hz, 1H), 7.92 (dd, J=7.9, 1.5 Hz, 1H), 8.64 (dd, J=4.9, 1.5 Hz, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=26.8, 115.2, 127.1, 133.2, 138.1, 138.3, 150.5; MS (ESI): m/z=199.79 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-methylpicolinonitrile (700 mg, 5.93 mmol) in CCl4 (15 mL) was added recrystallized N-bromosuccinimide (1.21 g, 6.82 mmol), followed by glacial HOAc (0.34 mL, 1.0 eq), and AIBN (97 mg, 0.60 mmol). The resultant mixture was heated to 65° C. for 3 hours, 80° C. for 2 hours, and then cooled to room temperature. The mixture was filtered through filter paper, and the filtrate was concentrated. Purification of the crude material by flash chromatography (Hexanes/EtOAc, 90:10 followed by 80:20) provided 3-bromomethyl-pyridine-2-carbonitrile (250 mg, 21%) as a white solid. 1H NMR (CDCl3) δ 4.63 (s, 2H), 7.55 (dd, 1H, J=8.0, 4.6 Hz), 7.93 (dd, 1H, J=7.9, 1.2 Hz), 8.64 (dd, 1H, J=4.8, 1.4 Hz).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
97 mg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.